molecular formula C18H20N2O5 B5526387 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide

Cat. No.: B5526387
M. Wt: 344.4 g/mol
InChI Key: BADQIKJTTFPFML-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide is an organic compound with the molecular formula C17H20N2O5 It is characterized by the presence of a dimethoxyphenyl group, a nitrobenzamide group, and an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 3-methyl-4-nitrobenzoic acid.

    Amide Bond Formation: The primary step involves the formation of an amide bond between the amine group of 3,4-dimethoxyphenethylamine and the carboxylic acid group of 3-methyl-4-nitrobenzoic acid.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be necessary to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 3-methyl-4-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide.

    Oxidation: Corresponding aldehydes or carboxylic acids depending on the extent of oxidation.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. For example, it has been shown to bind to alpha7 nicotinic acetylcholine receptors, which are involved in cognitive processes. This binding can lead to neuroprotective effects by reducing the toxicity of beta-amyloid on nerve cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide is unique due to the presence of both a nitrobenzamide group and a dimethoxyphenyl group, which confer specific chemical and biological properties. Its ability to interact with molecular targets like alpha7 nicotinic acetylcholine receptors distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-12-10-14(5-6-15(12)20(22)23)18(21)19-9-8-13-4-7-16(24-2)17(11-13)25-3/h4-7,10-11H,8-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADQIKJTTFPFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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